2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine is a heterocyclic compound that contains a tetrazole ring, a phenoxy group, and a pyridine ring
Mechanism of Action
Target of Action
The primary target of 2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis .
Mode of Action
this compound interacts with the P38 MAP kinase protein through non-covalent interactions . These interactions result in changes to the protein’s function, potentially altering cellular processes such as inflammation and cell death .
Biochemical Pathways
Given its interaction with the p38 map kinase protein, it is likely that it influences pathways related to inflammation and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound suggest good bioavailability . This means that the compound is well-absorbed by the body, is distributed effectively to its target sites, is metabolized efficiently, and is excreted without causing harmful toxicants .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be seen in its potential antibacterial, anticancer, and anti-tuberculosis activities . These effects are likely due to its interaction with the P38 MAP kinase protein and the subsequent alterations in cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Furthermore, the compound’s efficacy may be influenced by factors such as the presence of other drugs or substances in the body, the individual’s health status, and genetic factors.
Preparation Methods
The synthesis of 2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with a phenol derivative to form the phenoxy group.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The phenoxy group can participate in coupling reactions with various electrophiles.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and coupling catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs with antibacterial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of new materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Comparison with Similar Compounds
2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine can be compared with other similar compounds, such as:
2-(4-(2H-Tetrazol-5-yl)phenoxy)acetic acid: This compound also contains a tetrazole ring and a phenoxy group but differs in its acetic acid moiety.
5-(4-(2H-Tetrazol-5-yl)phenoxy)isophthalic acid: This compound contains an isophthalic acid moiety instead of a pyridine ring.
The uniqueness of this compound lies in its combination of a tetrazole ring, a phenoxy group, and a pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1799681-96-1 |
---|---|
Molecular Formula |
C12H7ClFN5O |
Molecular Weight |
291.67 |
IUPAC Name |
3-chloro-5-fluoro-2-[4-(2H-tetrazol-5-yl)phenoxy]pyridine |
InChI |
InChI=1S/C12H7ClFN5O/c13-10-5-8(14)6-15-12(10)20-9-3-1-7(2-4-9)11-16-18-19-17-11/h1-6H,(H,16,17,18,19) |
InChI Key |
AZJVTNUKMRPDIL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NNN=N2)OC3=C(C=C(C=N3)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.